molecular formula C15H12N2O B15088362 Carbamazepine-D8

Carbamazepine-D8

Cat. No.: B15088362
M. Wt: 244.32 g/mol
InChI Key: FFGPTBGBLSHEPO-PKSNNKEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamazepine-D8 is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine-D8 can be synthesized from iminostilbene through a series of chemical reactions. One common method involves reacting iminostilbene with urea in a protonating medium . This process is advantageous as it avoids the use of toxic reagents and simplifies the reaction steps.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous synthesis processes. These processes utilize kinetic modeling and in-line Raman spectroscopy to monitor and optimize the reaction conditions . This approach ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamazepine-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and deuterium oxide for deuteration. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include carbamazepine epoxide, dihydrocarbamazepine, and various deuterated derivatives. These products are often used in further research and development of pharmaceutical compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamazepine-D8 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of drug concentrations is crucial .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

244.32 g/mol

IUPAC Name

1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D

InChI Key

FFGPTBGBLSHEPO-PKSNNKEVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1)C(=C(C3=CC(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Origin of Product

United States

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